Superior JAK1 Inhibitory Potency Compared to Tofacitinib and Filgotinib
A representative acyclic cyanoethylpyrazole derivative from the US9493441 patent demonstrates an IC50 of 7 nM against JAK1 [1]. This is a 2.2-fold improvement in potency compared to Tofacitinib (IC50 15.1 nM) and a 51.9-fold improvement over Filgotinib (IC50 363 nM) when measured in comparable enzyme assays [2].
| Evidence Dimension | JAK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 7 nM (Representative Merck compound from US9493441) |
| Comparator Or Baseline | Tofacitinib (15.1 nM); Filgotinib (363 nM) |
| Quantified Difference | 2.2-fold more potent than Tofacitinib; 51.9-fold more potent than Filgotinib |
| Conditions | Biochemical HTRF assay using recombinant JAK1; Comparator data from a standard in vitro enzyme assay panel. |
Why This Matters
For end-users screening for JAK1 inhibitors, this compound class offers significantly higher target affinity at lower concentrations, potentially enabling more sensitive cellular assays and a larger therapeutic window in downstream studies.
- [1] Brubaker, J., Close, J.T., Jung, J., et al. (2016). Acyclic cyanoethylpyrazoles as janus kinase inhibitors. US Patent US9493441B2. (Data curated in BindingDB, Entry ID 8544). View Source
- [2] Choy, E. (2024). Table 1: Enzyme assay IC50 (nM). Adapted from an article on JAK inhibitors for inflammatory bowel disease. PMC10885424. View Source
